NKCC1 Isoform Selectivity: Direct Comparison of ARN23746 vs. Bumetanide
ARN23746 demonstrates unequivocal selectivity for NKCC1 over NKCC2. In HEK293 cells transfected with either human NKCC1 or NKCC2, ARN23746 at 10 μM inhibited NKCC1-mediated Cl⁻ influx by 31.8% while showing no significant inhibition of NKCC2 (<5% inhibition) [1]. In contrast, the comparator compound bumetanide—a non-selective NKCC inhibitor—potently inhibits both NKCC1 and NKCC2 with IC₅₀ values of approximately 0.5-1.0 μM for both isoforms [2]. Furthermore, ARN23746 at 100 μM inhibited NKCC1 by 95.2%, confirming full target engagement at higher concentrations .
| Evidence Dimension | NKCC1 vs. NKCC2 isoform selectivity |
|---|---|
| Target Compound Data | NKCC1 inhibition: 31.8% at 10 μM, 95.2% at 100 μM; NKCC2 inhibition: not significant at 10 μM |
| Comparator Or Baseline | Bumetanide: inhibits both NKCC1 and NKCC2 with IC₅₀ ≈ 0.5-1.0 μM (non-selective) |
| Quantified Difference | ARN23746 exhibits >20-fold selectivity for NKCC1 over NKCC2 at 10 μM |
| Conditions | Cl⁻ influx assay in HEK293 cells transiently transfected with human NKCC1 or NKCC2 |
Why This Matters
Procurement of ARN23746 eliminates the confounding diuretic effect inherent to bumetanide, enabling clean interpretation of CNS behavioral and electrophysiological endpoints.
- [1] Savardi, A., Borgogno, M., De Vivo, M., & Cancedda, L. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Chem, 6(8), 2073-2096. doi:10.1016/j.chempr.2020.06.017 View Source
- [2] Hannaert, P., Alvarez-Guerra, M., Pirot, D., Nazaret, C., & Garay, R. P. (2002). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(3), 193-199. doi:10.1007/s00210-001-0507-4 View Source
